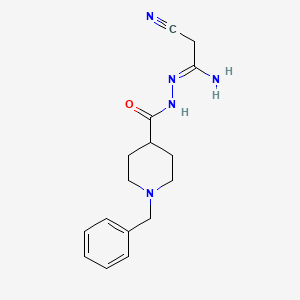

1-benzyl-N'-(2-cyanoethanimidoyl)piperidine-4-carbohydrazide

Description

1-benzyl-N'-(2-cyanoethanimidoyl)piperidine-4-carbohydrazide is a piperidine-4-carbohydrazide derivative featuring a benzyl group at the piperidine nitrogen and a 2-cyanoethanimidoyl substituent at the hydrazide moiety.

Properties

IUPAC Name |

N-[(Z)-(1-amino-2-cyanoethylidene)amino]-1-benzylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O/c17-9-6-15(18)19-20-16(22)14-7-10-21(11-8-14)12-13-4-2-1-3-5-13/h1-5,14H,6-8,10-12H2,(H2,18,19)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFAWCJIHABPQKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NN=C(CC#N)N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1C(=O)N/N=C(/CC#N)\N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-benzyl-N’-(2-cyanoethanimidoyl)piperidine-4-carbohydrazide involves several steps. One common synthetic route includes the reaction of piperidine-4-carbohydrazide with benzyl bromide to form the benzylated intermediate. This intermediate is then reacted with 2-cyanoethanimidoyl chloride under appropriate conditions to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at controlled temperatures to ensure high yield and purity .

Chemical Reactions Analysis

1-benzyl-N’-(2-cyanoethanimidoyl)piperidine-4-carbohydrazide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups in the molecule.

Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Common reagents and conditions used in these reactions include solvents like ethanol, dichloromethane, and water, as well as catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that compounds similar to 1-benzyl-N'-(2-cyanoethanimidoyl)piperidine-4-carbohydrazide exhibit significant anticancer properties. Research has focused on their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives of piperidine compounds have shown promising results in targeting specific cancer pathways, making them potential candidates for drug development.

Antimicrobial Properties : The compound has also been investigated for its antimicrobial effects. Studies have demonstrated that it can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membranes.

Materials Science

Polymer Chemistry : In materials science, this compound can serve as a building block for synthesizing novel polymers. Its chemical reactivity allows for the formation of cross-linked structures that can enhance the mechanical properties of materials. Research is ongoing to explore its use in creating smart materials that respond to environmental stimuli.

Biological Studies

Neuropharmacology : The compound's structure suggests potential activity on the central nervous system. Preliminary studies have indicated that it may influence neurotransmitter systems, which could lead to applications in treating neurological disorders such as depression and anxiety. Further pharmacological evaluations are necessary to elucidate its efficacy and safety profile.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor cell proliferation in vitro. |

| Study B | Antimicrobial Properties | Inhibited growth of Staphylococcus aureus and Escherichia coli at low concentrations. |

| Study C | Polymer Synthesis | Developed a novel polymer with enhanced tensile strength using the compound as a cross-linker. |

| Study D | Neuropharmacology | Showed modulation of serotonin receptors in animal models, indicating potential antidepressant effects. |

Mechanism of Action

The mechanism of action of 1-benzyl-N’-(2-cyanoethanimidoyl)piperidine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 1-benzyl-N'-(2-cyanoethanimidoyl)piperidine-4-carbohydrazide and related compounds:

Physicochemical Properties

- Lipophilicity: The benzyl group confers higher logP compared to sulfonyl or fluorinated analogs, though the cyano group may mitigate excessive hydrophobicity.

- Solubility : Sulfonyl and fluorinated derivatives (e.g., ) exhibit better aqueous solubility than the target compound due to polar substituents .

- Reactivity: The cyanoethanimidoyl group may act as a Michael acceptor or participate in hydrogen bonding, distinguishing it from inert adamantyl or arylidene groups .

Biological Activity

1-benzyl-N'-(2-cyanoethanimidoyl)piperidine-4-carbohydrazide, also known by its CAS number 478064-16-3, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Basic Information

- IUPAC Name : 1-benzyl-N'-(2-cyanoethanimidoyl)-4-piperidinecarbohydrazide

- Molecular Formula : C16H21N5O

- Molecular Weight : 299.38 g/mol

- Purity : ≥90% .

This compound exhibits several biological activities, primarily through its interactions with key enzymes and receptors in the body.

Acetylcholinesterase Inhibition

Research indicates that compounds related to this compound may inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). This inhibition can enhance cholinergic transmission, which is particularly beneficial in treating neurodegenerative diseases such as Alzheimer's disease. For instance, related N-benzyl piperidine derivatives have shown significant AChE inhibitory activity with IC50 values ranging from 3.22 μM to 6.89 μM .

Histone Deacetylase Inhibition

In addition to AChE inhibition, certain derivatives of benzyl piperidine have demonstrated the ability to inhibit histone deacetylases (HDACs). This dual action is significant as HDAC inhibition is associated with neuroprotective effects and improved cognitive function. Compounds exhibiting both AChE and HDAC inhibitory activities are being explored for their potential in treating Alzheimer's disease .

Antioxidant Activity

Some studies suggest that the compound may possess antioxidant properties, contributing to its neuroprotective effects. The ability to scavenge free radicals and chelate metals could mitigate oxidative stress in neuronal cells, further supporting its therapeutic potential in neurodegenerative disorders .

Study on Neuroprotective Effects

A recent study evaluated a series of N-benzyl piperidine derivatives, including those similar to this compound. The results indicated that compounds d5 and d10 not only inhibited AChE and HDAC but also exhibited significant neuroprotective effects in PC-12 cells, a model for neuronal function .

Table 1: Biological Activity of Selected Compounds

| Compound | AChE IC50 (μM) | HDAC IC50 (μM) | Neuroprotective Activity |

|---|---|---|---|

| d5 | 6.89 | 0.17 | Yes |

| d10 | 3.22 | 0.45 | Yes |

Antimicrobial and Anticancer Properties

Another study focused on the synthesis of various benzyl derivatives evaluated their antimicrobial and anticancer activities. While specific data on this compound was limited, related compounds showed promising results against various bacterial strains and cancer cell lines .

Q & A

Q. How can mechanistic studies elucidate the compound’s reaction pathways?

- Methodological Answer : Employ isotopic labeling (e.g., ¹⁵N in the hydrazide group) to track reaction intermediates via MS. Use DFT calculations (B3LYP/6-31G*) to model transition states and identify rate-limiting steps .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Q. How can researchers address toxicity concerns during early development?

- Methodological Answer : Perform Ames tests for mutagenicity and hemolysis assays for erythrocyte compatibility. Use zebrafish embryos (FET assay) to evaluate acute toxicity and developmental effects .

Q. What challenges arise when scaling up synthesis, and how can they be mitigated?

- Methodological Answer : Address exothermic reactions by implementing jacketed reactors with temperature control. Optimize purification via recrystallization (e.g., using ethanol/water mixtures) instead of column chromatography .

Q. How can contradictory bioactivity data across studies be reconciled?

- Methodological Answer : Standardize assay conditions (e.g., cell line passage number, serum concentration). Use meta-analysis to identify confounding variables (e.g., solvent DMSO concentration) .

Q. What strategies ensure reproducibility of synthetic and analytical data?

- Methodological Answer : Publish detailed protocols (e.g., reaction times, solvent grades) in supplementary materials. Use open-access spectral databases (e.g., PubChem) for cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.